2-Amino-5-fluoro-3-iodopyridine
Overview
Description
“2-Amino-5-fluoro-3-iodopyridine” is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It’s a type of fluoropyridine, which are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The Baltz-Schiemann reaction was applied for the synthesis of 2-amino-5-fluoropyridine, which is a starting material for synthesis pyridothiadiazene 1,1-dioxides acting as AMPA potentiators . The synthesis of an antibiotic Eudistomin T involves the Suzuki coupling reaction of 3-fluoro-4-iodopyridine with (2-pivaloylaminophenyl)boronic acid, followed by lithiation to yield the trisubstituted pyridine .Molecular Structure Analysis
The molecular formula of “this compound” is C5H4FIN2 . The structure of this compound includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring also has three substituents: an amino group (-NH2) at the 2-position, a fluorine atom at the 5-position, and an iodine atom at the 3-position .Chemical Reactions Analysis
Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The synthesis of “this compound” involves several chemical reactions, including the Baltz-Schiemann reaction and the Suzuki coupling reaction .Scientific Research Applications
Synthesis of N-Substituted Compounds 2-Amino-5-fluoro-3-iodopyridine serves as a substrate in palladium-catalyzed aminocarbonylation reactions. This process allows the synthesis of N-substituted nicotinamides and 3-pyridyl-glyoxylamides, which are compounds of potential biological significance. This method offers a route to synthesize complex organic structures, potentially useful in medicinal chemistry and material science (Takács et al., 2007).
Generation of Pentasubstituted Pyridines 5-Bromo-2-chloro-4-fluoro-3-iodopyridine, a compound closely related to this compound, has been used as a halogen-rich intermediate in the synthesis of pentasubstituted pyridines. These structures are important in medicinal chemistry for their potential therapeutic properties (Wu et al., 2022).
Vibrational Spectra and Structural Characterization The vibrational spectra of compounds like 2-amino-5-iodopyridine, closely related to this compound, have been studied using Fourier transform Raman and infrared spectroscopy. These studies are crucial for understanding the molecular structure and dynamics, which is fundamental in the development of new materials and drugs (Sundaraganesan et al., 2007).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that fluoropyridines, a class of compounds to which 2-amino-5-fluoro-3-iodopyridine belongs, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Mode of Action
Fluoropyridines, in general, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence the interaction of this compound with its targets.
Biochemical Pathways
Fluoropyridines are known to be used in the synthesis of various biologically active compounds, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption and is bbb (blood-brain barrier) permeant . These properties could impact the bioavailability of the compound.
Result of Action
As a fluoropyridine, it may have various effects depending on the specific biological context .
Action Environment
The compound’s properties, such as its reduced basicity and lower reactivity compared to its chlorinated and brominated analogues, could potentially influence its stability and efficacy in different environments .
Biochemical Analysis
Biochemical Properties
It is known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that 2-Amino-5-fluoro-3-iodopyridine may interact with enzymes, proteins, and other biomolecules in a unique manner.
Cellular Effects
Fluoropyridines are known to have interesting and unusual biological properties , suggesting that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
Metabolic Pathways
The compound’s fluorine atom could potentially interact with enzymes or cofactors in metabolic pathways .
Properties
IUPAC Name |
5-fluoro-3-iodopyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FIN2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSPIURCJCRCIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594024 | |
Record name | 5-Fluoro-3-iodopyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
823218-51-5 | |
Record name | 5-Fluoro-3-iodopyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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